Clofilium phosphate

Descripción general

Descripción

El fosfato de clofilium es un compuesto de amonio cuaternario conocido por su función como bloqueador de los canales de potasio. Se clasifica como un agente antiarrítmico de clase III, lo que significa que se usa para controlar y tratar las arritmias cardíacas al prolongar el período refractario del corazón sin afectar el tiempo de conducción .

Métodos De Preparación

La síntesis del fosfato de clofilium implica varios pasos:

Materiales de partida: La síntesis comienza con p-clorobenzaldehído, cianuro de sodio y acetato de etilo.

Formación de 4-(p-clorofenil)-4-oxobutanoato de etilo: Estos reactivos forman 4-(p-clorofenil)-4-oxobutanoato de etilo, que luego se hidroliza con hidróxido de potasio para producir el ácido libre correspondiente.

Reducción y condensación: El ácido libre se reduce mediante zinc y ácido clorhídrico acuoso para producir ácido 4-(p-clorofenil)butírico. Este ácido luego se condensa con heptilamina utilizando cloruro de oxalilo en benceno en reflujo para formar N-heptil-4-(p-clorofenil)butirilamida.

Reducción adicional y cuaternización: La butirilamida se reduce con diborano en tetrahidrofurano en reflujo para producir N-heptil-4-(p-clorofenil)butilamina. Esta amina luego se acetila con cloruro de acetilo y se reduce nuevamente con diborano para producir N-etil-N-heptil-4-(p-clorofenil)butilamina.

Análisis De Reacciones Químicas

El fosfato de clofilium sufre varias reacciones químicas:

Oxidación y reducción: El compuesto se puede reducir utilizando agentes como diborano y zinc en ácido clorhídrico acuoso.

Sustitución: Sufre reacciones de sustitución, como la cuaternización con bromuro de etilo.

Condensación: La reacción de condensación con heptilamina utilizando cloruro de oxalilo es un paso clave en su síntesis.

Hidrólisis: La hidrólisis del 4-(p-clorofenil)-4-oxobutanoato de etilo con hidróxido de potasio es otra reacción importante.

Aplicaciones Científicas De Investigación

El fosfato de clofilium tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en varias reacciones químicas y procesos de síntesis.

Biología: Se estudia el compuesto por sus efectos en los canales de potasio y su papel en la electrofisiología celular.

Medicina: Como agente antiarrítmico, se utiliza para tratar las arritmias cardíacas al prolongar el período refractario del corazón.

Industria: El fosfato de clofilium se utiliza en la industria farmacéutica para el desarrollo de medicamentos antiarrítmicos

Mecanismo De Acción

El fosfato de clofilium ejerce sus efectos al bloquear los canales de potasio en las células cardíacas. Esta acción prolonga el período refractario del corazón, previniendo los impulsos eléctricos anormales que pueden conducir a arritmias. El compuesto se dirige específicamente a los canales de potasio hERG (gen relacionado con Ether-à-go-go humano), que son cruciales para la repolarización cardíaca .

Comparación Con Compuestos Similares

El fosfato de clofilium se compara con otros agentes antiarrítmicos de clase III como la amiodarona y el sotalol:

Amiodarona: Al igual que el fosfato de clofilium, la amiodarona prolonga el período refractario, pero también tiene efectos en los canales de sodio y calcio, lo que la convierte en un agente antiarrítmico de espectro más amplio.

Sotalol: El sotalol también prolonga el período refractario, pero tiene propiedades adicionales de bloqueo beta, que el fosfato de clofilium carece.

Unicidad: El fosfato de clofilium es único en su acción específica en los canales de potasio sin afectar otros canales iónicos, lo que lo convierte en un agente antiarrítmico más específico

Referencias

Actividad Biológica

Clofilium phosphate, a derivative of clofilium tosylate, is primarily recognized for its antiarrhythmic properties and has been studied for its biological activities across various models. This article synthesizes findings from multiple studies to provide a comprehensive overview of its mechanisms of action, therapeutic potential, and implications in cellular biology.

Clofilium acts primarily as a potassium channel blocker , classified as a Class III antiarrhythmic agent. It is known to prolong the effective refractory period (ERP) in cardiac tissues, which is crucial for interrupting reentrant arrhythmias. The mechanisms through which clofilium exerts its effects include:

- Blockade of Potassium Channels : Clofilium has been shown to inhibit delayed rectifier potassium currents in various animal models, contributing to its antiarrhythmic effects .

- Induction of Apoptosis : Research indicates that clofilium can trigger apoptosis in lymphoma cells through mechanisms independent of potassium conductance alterations. It appears to influence metabolic pathways, potentially inhibiting the pentose phosphate pathway or affecting redox metabolism .

- Acid Release Modulation : Clofilium has been observed to stimulate acid release from cells, indicating a unique metabolic effect that is not replicated by other potassium channel blockers .

Biological Activity in Cellular Models

Clofilium's biological activity extends beyond cardiac applications. Studies have demonstrated its efficacy in various cellular contexts:

- Lymphoma Cells : At low concentrations, clofilium induced significant apoptosis in lymphoma cell lines, with an increase in acid release observed post-treatment. This was not seen with other potassium channel blockers .

- Zebrafish Models : In zebrafish models of POLG-related diseases, clofilium tosylate effectively restored mitochondrial DNA levels and respiratory activity, highlighting its potential as a therapeutic agent for mitochondrial disorders .

- Cardiac Models : In isolated rabbit hearts, clofilium prolonged the effective refractory period without significantly affecting conduction time or hemodynamics. This suggests its utility in clinical settings for managing ventricular fibrillation and other arrhythmias .

Data Tables

The following tables summarize key findings from various studies regarding the biological activity of clofilium.

| Study | Model | Effect Observed | Concentration |

|---|---|---|---|

| McConnell et al., 1997 | CH27 Lymphoma Cells | Induced apoptosis and acid release | 10 µM |

| Nature Communications, 2021 | Zebrafish POLG Model | Restored mtDNA and respiratory activity | Well-tolerated doses |

| Friedrichs et al., 1994 | Rabbit Isolated Heart | Increased ERP without affecting conduction | Dose-dependent |

Case Study 1: Antiarrhythmic Efficacy

In a controlled study involving patients with recurrent ventricular fibrillation, clofilium was administered intravenously. Results showed a significant reduction in defibrillation thresholds (up to 31% decrease), demonstrating its effectiveness in acute arrhythmia management .

Case Study 2: Mitochondrial Dysfunction

In a series of experiments using fibroblasts from POLG patients, treatment with clofilium tosylate resulted in increased mitochondrial DNA levels and improved respiratory chain function. This suggests potential applications for mitochondrial diseases characterized by POLG mutations .

Propiedades

Número CAS |

68379-03-3 |

|---|---|

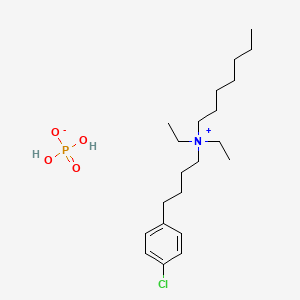

Fórmula molecular |

C21H39ClNO4P |

Peso molecular |

436.0 g/mol |

Nombre IUPAC |

4-(4-chlorophenyl)butyl-diethyl-heptylazanium;dihydrogen phosphate |

InChI |

InChI=1S/C21H37ClN.H3O4P/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-5(2,3)4/h14-17H,4-13,18-19H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1 |

Clave InChI |

HBLQZEWZVJXHKQ-UHFFFAOYSA-M |

SMILES |

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.OP(=O)(O)[O-] |

SMILES canónico |

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.OP(=O)(O)[O-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

68379-02-2 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-chloro-N,N-diethyl-N-heptylbenzenebutanaminium clofilium clofilium bromide clofilium phosphate clofilium phosphate (1:1) fluoroclofilium |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.